molecular formula C8H16O3 B1616348 Ethyl 2-ethyl-3-hydroxybutanoate CAS No. 5465-11-2

Ethyl 2-ethyl-3-hydroxybutanoate

Cat. No. B1616348
CAS RN: 5465-11-2
M. Wt: 160.21 g/mol
InChI Key: TYSBSICHVQCQDL-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3-hydroxybutanoate, also known as ethyl ethylhydroxybutyrate (EEHB), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EEHB is a chiral ester that belongs to the class of beta-hydroxy esters. It has a molecular formula of C8H16O3 and a molecular weight of 160.21 g/mol.

Scientific Research Applications

Organic Synthesis

Ethyl (S)-3-hydroxybutanoate is used in organic synthesis, specifically in the yeast reduction of ethyl acetoacetate .

Method of Application

The procedure involves a mixture of tap water, sucrose, and baker’s yeast, which is stirred for an hour at about 30°C. Ethyl acetoacetate is added, and the fermenting suspension is stirred for another 24 hours at room temperature .

Results

The reaction is complete when gas chromatographic analysis shows no remaining ethyl acetoacetate. The final product is (S)-( + )-ethyl 3-hydroxybutanoate .

Preparation of Bioactive Compounds

Ethyl (S)-3-hydroxybutyrate is a chiral building block for the preparation of bioactive compounds such as pheromones and carbapenem antibiotics .

Method of Application

The specific methods of application can vary depending on the desired bioactive compound.

Results

The results include the successful synthesis of various bioactive compounds .

Flavoring and Fragrance Industry

Ethyl (S)-3-hydroxybutanoate is known for its fruity, sweet smell and taste, which are commonly used as flavoring agents and fragrances in the food and cosmetic industries .

Method of Application

It is typically added to products in its liquid form to impart a fruity, sweet aroma and flavor .

Results

The addition of Ethyl (S)-3-hydroxybutanoate enhances the sensory appeal of various food and cosmetic products .

Preparation of 3-(1’-Hydroxyethyl)-2-azetidinones

Ethyl (S)-3-hydroxybutyrate can be used in the preparation of 3-(1’-hydroxyethyl)-2-azetidinones .

Method of Application

The specific methods of application can vary depending on the desired compound.

Results

The results include the successful synthesis of 3-(1’-hydroxyethyl)-2-azetidinones .

Chiral Building Block

Ethyl (S)-3-hydroxybutyrate is a chiral building block for the preparation of various organic compounds .

Method of Application

The specific methods of application can vary depending on the desired organic compound.

Results

The results include the successful synthesis of various organic compounds .

properties

IUPAC Name

ethyl 2-ethyl-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-4-7(6(3)9)8(10)11-5-2/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSBSICHVQCQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282959
Record name Ethyl 2-ethyl-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethyl-3-hydroxybutanoate

CAS RN

5465-11-2
Record name NSC28980
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28980
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-ethyl-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-ethyl-3-hydroxybutyrate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl 2-ethyl-3-oxo-butyrate was used to replace for ethyl acetoacetate. Yield 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Goliáš, J Balík, J Létal - Horticulturae, 2022 - mdpi.com
… At the mean storage time at 20 C, both butanoates (ethyl 2-ethyl-3-hydroxybutanoate and hexyl 2-methylbutanoate) were at very low concentrations in both cultivars (on the order of a …
Number of citations: 5 www.mdpi.com

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